molecular formula C19H22N2O6S B11134319 N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No.: B11134319
M. Wt: 406.5 g/mol
InChI Key: YVJMOMGJGAFULC-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its bioactive properties, and a sulfonyl group, which enhances its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide typically involves multiple steps, including the formation of the benzodioxole ring and the introduction of the sulfonyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-benzo[1,3]dioxole can be reacted with ethyl bromoacetate in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous solution at moderate temperatures.

    Reduction: Sodium borohydride in a solvent like ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by modulating microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis in cancer cells. The molecular targets include tubulin, a key protein involved in cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide is unique due to its combination of a benzodioxole ring and a sulfonyl group, which confer enhanced reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-ethoxy-3-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C19H22N2O6S/c1-4-25-16-8-6-15(9-12(16)2)28(23,24)21-13(3)19(22)20-14-5-7-17-18(10-14)27-11-26-17/h5-10,13,21H,4,11H2,1-3H3,(H,20,22)

InChI Key

YVJMOMGJGAFULC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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